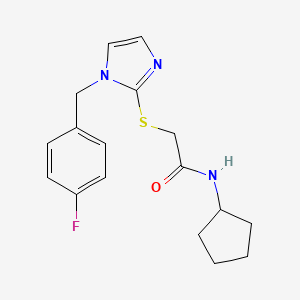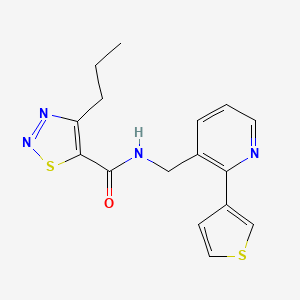
4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one is a cyclic organic compound belonging to the class of compounds known as cyclic ethers. It is an important intermediate in the synthesis of various drugs and pharmaceuticals, and has been studied extensively in the scientific literature.
Aplicaciones Científicas De Investigación
Extended Structures and Cation Selectivity
A study by Dinger and Scott (2000) on the synthesis of C3-symmetric tris(3,5-dialkyl-2-hydroxyphenyl)methanes, related to the structural framework of "4-(4-Tert-butylphenoxy)-1-(dimethylamino)-1-penten-3-one", revealed the potential for developing extended structures with specific cation selectivity. These compounds exhibited some selectivity for potassium cations, demonstrating their potential in selective cation binding and separation processes (Dinger & Scott, 2000).
Antioxidant Properties and Polymerization Inhibition
Lucarini et al. (2001) investigated the thermodynamic and kinetic properties of bisphenol antioxidants, which share structural similarities with "this compound". The study highlighted the moderate efficiency of these compounds as antioxidants and polymerization inhibitors, suggesting their application in enhancing the stability of polymers and other materials (Lucarini et al., 2001).
Ring-Opening Polymerization Initiators
Calvo, Davidson, and García-Vivó (2011) explored the use of sodium aryloxides, derived from compounds structurally related to "this compound", as initiators for the ring-opening polymerization of rac-lactide. This application demonstrates the potential of these compounds in polymer science, particularly in synthesizing biodegradable polymers (Calvo, Davidson, & García-Vivó, 2011).
Synthetic Applications in Organic Chemistry
Kozmin, He, and Rawal (2003) demonstrated the synthetic utility of "1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene" in a Diels-Alder reaction, showcasing the importance of such compounds in constructing complex organic molecules. This research indicates the broad applicability of "this compound" and related structures in organic synthesis (Kozmin, He, & Rawal, 2003).
Environmental Remediation
Zheng et al. (2020) studied the transformation of 4-tert-butylphenol, a structurally similar compound, in the ferrate(VI) oxidation process, suggesting potential environmental applications in water treatment and remediation. The study highlights the efficacy of such compounds in degrading persistent organic pollutants (Zheng et al., 2020).
Propiedades
IUPAC Name |
(E)-4-(4-tert-butylphenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(16(19)11-12-18(5)6)20-15-9-7-14(8-10-15)17(2,3)4/h7-13H,1-6H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYDLVSLDMSAD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)



![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)
![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)
![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)

![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)

